5,7-Dimetilisatina

Descripción general

Descripción

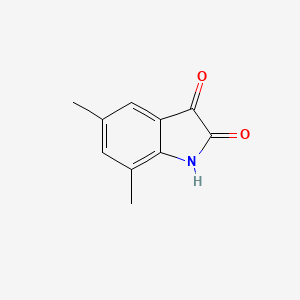

5,7-Dimethylisatin is an organic compound with the molecular formula C10H9NO2. It is a derivative of isatin, characterized by the presence of two methyl groups at the 5 and 7 positions of the indole ring. This compound is known for its distinctive red to red-brown powder appearance and is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Aplicaciones Científicas De Investigación

5,7-Dimethylisatin has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: Studies have explored its potential as a cytotoxic agent against certain cancer cell lines.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mecanismo De Acción

Target of Action

It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Mode of Action

5,7-Dimethylisatin is used to produce cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester by Knoevenagel condensation with cyanoacetic acid ethyl ester . This suggests that it interacts with its targets through a condensation reaction, leading to the formation of a new compound.

Biochemical Pathways

It is known to participate in the knoevenagel condensation reaction, which is a fundamental reaction in organic chemistry . The downstream effects of this reaction would depend on the specific context in which the compound is used.

Pharmacokinetics

It is noted that 5,7-dimethylisatin is insoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 5,7-Dimethylisatin’s action would depend on the specific context in which it is used. As an intermediate in organic synthesis, its primary effect would be the formation of new compounds through the Knoevenagel condensation reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,7-Dimethylisatin. For instance, its solubility could be affected by the pH and temperature of the environment . Additionally, it is incompatible with strong oxidizing agents, suggesting that it could be unstable in oxidative environments .

Análisis Bioquímico

Biochemical Properties

5,7-Dimethylisatin plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, 5,7-Dimethylisatin has been shown to inhibit certain enzymes involved in cellular growth, particularly in leukemia cells . This inhibition is crucial as it can lead to the suppression of cancer cell proliferation. Additionally, 5,7-Dimethylisatin is involved in the production of cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester through Knoevenagel condensation with cyanoacetic acid ethyl ester .

Cellular Effects

5,7-Dimethylisatin exhibits cytotoxic effects on various cell types, including leukemia cells . It inhibits cellular growth and induces apoptosis, thereby affecting cell viability. The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, 5,7-Dimethylisatin has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, 5,7-Dimethylisatin exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits enzymes that are crucial for cell proliferation, thereby inducing apoptosis in cancer cells . Additionally, 5,7-Dimethylisatin can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dimethylisatin have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that 5,7-Dimethylisatin can induce sustained cytotoxic effects, leading to prolonged inhibition of cell growth and viability .

Dosage Effects in Animal Models

The effects of 5,7-Dimethylisatin vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, 5,7-Dimethylisatin can cause adverse effects, including toxicity and damage to healthy tissues . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

5,7-Dimethylisatin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of complex organic compounds, such as cyano-(5,7-dimethyl-2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid ethyl ester . The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5,7-Dimethylisatin is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical effects . The transport and distribution mechanisms are crucial for determining the compound’s efficacy and toxicity in different biological contexts.

Subcellular Localization

5,7-Dimethylisatin exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct 5,7-Dimethylisatin to specific cellular compartments, further modulating its biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5,7-Dimethylisatin can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-dimethylaniline with oxalyl chloride to form the corresponding isonitrile, which is then cyclized to produce 5,7-Dimethylisatin . Another method involves the use of sulfuric acid as a catalyst at elevated temperatures to facilitate the cyclization of appropriate precursors .

Industrial Production Methods: Industrial production of 5,7-Dimethylisatin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5,7-Dimethylisatin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution.

Major Products Formed:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted indole derivatives

Comparación Con Compuestos Similares

Isatin: The parent compound of 5,7-Dimethylisatin, known for its wide range of biological activities.

5,7-Dichloroisatin: Another derivative of isatin with chlorine atoms at the 5 and 7 positions, used in similar applications.

5,7-Dimethylindole-2,3-dione: A structurally similar compound with different functional groups.

Uniqueness: 5,7-Dimethylisatin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the 5 and 7 positions enhance its stability and reactivity compared to other isatin derivatives .

Actividad Biológica

5,7-Dimethylisatin is a synthetic compound belonging to the isatin family, characterized by its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, antioxidant, and enzyme inhibitory properties, supported by relevant research findings and data.

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.19 g/mol

- CAS Number : 39603-24-2

- Melting Point : 244°C to 248°C

- Solubility : Insoluble in water

Antimicrobial Activity

Research indicates that 5,7-dimethylisatin exhibits moderate antimicrobial activity against various bacterial and fungal strains. A notable study investigated its derivative, 5,7-dimethylisatin thiosemicarbazone, which demonstrated effectiveness against multi-drug resistant (MDR) pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE) .

Table 1: Antimicrobial Efficacy of 5,7-Dimethylisatin Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5,7-Dimethylisatin Thiosemicarbazone | MRSA | 0.98 µg/ml |

| 5,7-Dimethylisatin Thiosemicarbazone | VRE | 7.80 µg/ml |

| 5-Hydroxyisatin | MRSA | 8.4 µM |

| Unsubstituted Isatin | MRSA | IC50 values vary |

These findings suggest that modifications to the isatin structure can enhance antimicrobial properties, highlighting the importance of structural activity relationships (SAR) in drug development.

Antioxidant Activity

In addition to its antimicrobial properties, 5,7-dimethylisatin has been studied for its antioxidant capabilities. In vitro assays have shown that it possesses free radical scavenging activity and can inhibit lipid peroxidation . These properties suggest potential therapeutic applications in oxidative stress-related conditions.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Studies indicate that certain isatin derivatives can selectively inhibit MAO-A and MAO-B enzymes:

Table 2: Inhibition Potency of Isatin Derivatives on MAO Enzymes

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 5-Hydroxyisatin | 8.4 ± 1.4 | Not specified |

| Unsubstituted Isatin | Varies | Varies |

| 5,7-Dimethylisatin | Moderate | Moderate |

The selectivity and potency of these compounds suggest their potential as therapeutic agents for mood disorders and neuroprotection .

Case Studies

A recent study focused on synthesizing novel isatin derivatives that incorporate thiazolyl-pyrazoline hybrids. These compounds were tested against MDR pathogens and exhibited promising results, with specific derivatives showing high efficacy against MRSA with MIC values as low as 0.98 µg/ml . This emphasizes the potential of modifying the isatin scaffold to enhance biological activity.

Propiedades

IUPAC Name |

5,7-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZSCCJTJGWTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192716 | |

| Record name | 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39603-24-2 | |

| Record name | 5,7-Dimethylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39603-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-dione, 5,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039603242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2,3-dione, 5,7-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions 5,7-Dimethylisatin as a crucial component in synthesizing a novel spiro[indole-3,9′-xanthene] derivative. Can you elaborate on the significance of this synthesis and the potential applications of these types of compounds?

A1: The synthesis of 4a’-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a’,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione, a spiro[indole-3,9′-xanthene] derivative, using 5,7-Dimethylisatin and Dimedone through a tandem Knoevenagel–Michael reaction holds significant interest for several reasons []:

Q2: The study mentions using various spectroscopic techniques to confirm the structure of the newly synthesized compound. Could you expand on the importance of these techniques in this specific research context?

A2: The use of 1H NMR, 13C NMR, IR spectroscopy, mass spectrometry, and elemental analysis was crucial for confirming the structure of the newly synthesized 4a’-hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a’,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione []. Here's why:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.